molecular formula C7H8N6O B018576 (2,4-Diaminopteridin-6-yl)methanol CAS No. 945-24-4

(2,4-Diaminopteridin-6-yl)methanol

Cat. No. B018576
Key on ui cas rn: 945-24-4
M. Wt: 192.18 g/mol
InChI Key: CYNARAWTVHQHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989703

Procedure details

A solution of 128 grams of sodium acetate, 136 grams of bisulphite addition product of 1,3-dihydroxyacetone (free of methyl glyoxal) and 46 grams of cysteine hydrochloride in 390 ml water was prepared at room temperature in a 2 liter three-necked flask fitted with a stirrer, an air-bubbling system and a dropping funnel. To this solution, the 400 ml of the previously prepared solution of 2,4,5,6-tetraaminopyrimidine dihydrochloride were added with energic stirring and air-bubbling. A solution of 8 g of selenium dioxide dissolved in the minimum amount of water was made. Half of this solution was added to the reaction mixture immediately after the addition of the tetraaminopyrimidine solution and the other half 4-7 hours later.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].S(=O)(O)[O-].[OH:10][CH2:11][C:12]([CH2:14]O)=O.Cl.N[C@H](C(O)=O)CS.Cl.Cl.[NH2:26][C:27]1[N:32]=[C:31]([NH2:33])[C:30]([NH2:34])=[C:29]([NH2:35])[N:28]=1>O>[NH2:26][C:27]1[N:32]=[C:31]([NH2:33])[C:30]2[C:29](=[N:35][CH:14]=[C:12]([CH2:11][OH:10])[N:34]=2)[N:28]=1 |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
136 g
Type
reactant
Smiles
S([O-])(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)CO
Name
Quantity
46 g
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
390 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1=NC(=C(C(=N1)N)N)N

Conditions

Stirring
Type
CUSTOM
Details
with energic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at room temperature in a 2 liter three-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
air-bubbling
DISSOLUTION
Type
DISSOLUTION
Details
A solution of 8 g of selenium dioxide dissolved in the minimum amount of water
ADDITION
Type
ADDITION
Details
Half of this solution was added to the reaction mixture
ADDITION
Type
ADDITION
Details
immediately after the addition of the tetraaminopyrimidine solution
CUSTOM
Type
CUSTOM
Details
the other half 4-7 hours
Duration
5.5 (± 1.5) h

Outcomes

Product
Name
Type
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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